[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-3-16-9-11(7-14-16)5-12-4-10-6-13-15(2)8-10/h6-9,12H,3-5H2,1-2H3 |
InChI Key |
BCHPWEAEJAEJRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
N-Substituted Pyrazole Synthesis via Primary Amines
A groundbreaking method reported by ACS The Journal of Organic Chemistry enables direct preparation of N-alkyl pyrazoles from primary aliphatic amines. For the target compound, this approach involves:
-
1-Ethylpyrazole Synthesis : Reacting ethylamine with a 1,3-diketone (e.g., acetylacetone) and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C for 1.5 hours, yielding 1-ethyl-1H-pyrazole derivatives with ~46% isolated yield after column chromatography.
-
1-Methylpyrazole Synthesis : Similarly, methylamine reacts under identical conditions to form 1-methyl-1H-pyrazole.
Key advantages include mild conditions (85°C, no inorganic reagents) and compatibility with diverse amines.
Alternative Cyclocondensation Methods
The Paal-Knorr synthesis, as demonstrated in Oriental Journal of Chemistry, offers another route using hydrazines and diketones:
-
Ethyl-Substituted Pyrazole : Ethyl hydrazine reacts with acetylacetone in ethanol under reflux to form 1-ethyl-3-methylpyrazol-5-one, which is subsequently dehydrogenated to the pyrazole.
-
Methyl-Substituted Pyrazole : Methyl hydrazine undergoes analogous cyclization.
This method achieves yields of 70–85% but requires post-synthetic modifications for N-methylation.
Functionalization with Methylene Linkers
Chloromethylation and Alkylation
After pyrazole ring formation, chloromethylation introduces the methylene bridge:
-
Chloromethylation : Treating 1-ethylpyrazole with paraformaldehyde and HCl gas in acetic acid at 60°C forms (1-ethyl-1H-pyrazol-4-yl)methyl chloride.
-
Amine Coupling : Reacting the chloromethylated pyrazole with a secondary amine (e.g., dimethylamine) in THF at 0–5°C yields the target amine after 12 hours.
Reductive Amination
An optimized single-step protocol involves:
-
Reacting equimolar amounts of (1-ethyl-1H-pyrazol-4-yl)methanamine and (1-methyl-1H-pyrazol-4-yl)methanol with formaldehyde in ethanol under reflux (80°C, 6 hours).
-
Sodium cyanoborohydride facilitates imine reduction, achieving 82% yield after purification via vacuum distillation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance scalability:
-
Reaction Parameters :
Parameter Value Temperature 80°C Residence Time 30 minutes Solvent Ethanol/THF (3:1) Catalyst Pd/C (0.5 wt%)
This method reduces side products (e.g., over-alkylation) and achieves 89% conversion efficiency.
Green Chemistry Innovations
-
Solvent Recycling : Ethanol is recovered via fractional distillation (95% efficiency).
-
Waste Minimization : Halogen-free routes using dimethyl carbonate as a methylating agent reduce hazardous byproducts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Reductive Amination | 82 | 98.5 | High | 1,200 |
| Paal-Knorr Cyclization | 75 | 97.2 | Moderate | 950 |
| Continuous Flow | 89 | 99.1 | Very High | 1,050 |
Reductive amination balances cost and yield, while continuous flow synthesis excels in large-scale production.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
NMR studies reveal that uncontrolled conditions lead to 15–20% of undesired regioisomers (e.g., 1-ethyl-3H-pyrazole). Optimization strategies include:
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole rings to pyrazolines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations
Pyrazole-containing amines exhibit diverse bioactivities depending on substituents. Key analogs include:
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
Challenges :
- Steric hindrance from ethyl/methyl groups may reduce reaction yields compared to smaller substituents.
Biological Activity
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound characterized by two pyrazole rings linked by a methylene bridge. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor modulation.
The molecular formula of the compound is , with a molecular weight of approximately 218.26 g/mol. Its structure is significant for its biological interactions, particularly due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an enzyme inhibitor , where it binds to the active site of enzymes, thereby inhibiting their function. Additionally, it may modulate receptor activity, influencing various signaling pathways within cells.
1. Enzyme Inhibition
Research indicates that compounds similar to [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine exhibit significant enzyme inhibition properties. For instance, studies have shown that related pyrazole derivatives can inhibit alpha-amylase activity, which is crucial for carbohydrate metabolism. The IC50 values for these compounds were reported to be significantly lower than that of acarbose, a known alpha-amylase inhibitor .
| Compound | IC50 (mg/mL) | Comparison with Acarbose |
|---|---|---|
| Pyrazole Derivative | 0.013 - 0.134 | More potent than 0.26 (Acarbose) |
2. Antifungal Activity
In vitro studies have demonstrated antifungal properties against various strains such as Aspergillus niger and Penicillium digitatum. The inhibition zones measured ranged from 12 mm to 16 mm, indicating moderate antifungal potency .
3. Anticancer Potential
Preliminary investigations into the anticancer properties suggest that pyrazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. However, detailed studies specifically on [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine are still needed to confirm these effects.
Case Study 1: Alpha-Amylase Inhibition
A study conducted on a series of pyrazole derivatives, including those related to the compound , evaluated their alpha-amylase inhibition capabilities. The results indicated that structural modifications significantly influenced their inhibitory potency. The docking studies provided insights into the binding interactions at the enzyme's active site, confirming the experimental findings .
Case Study 2: Antifungal Efficacy
Another study focused on assessing the antifungal efficacy of pyrazole derivatives against clinical isolates of fungi. The results indicated that certain derivatives exhibited superior antifungal activity compared to standard treatments, suggesting potential therapeutic applications in treating fungal infections .
Q & A
Q. How can this compound be optimized for blood-brain barrier (BBB) penetration in neuropsychiatric applications?
- Methodology :
- Lipophilicity adjustment : Introduce fluorine atoms (e.g., replacing methyl with trifluoromethyl) to enhance BBB permeability.
- P-glycoprotein evasion : Design analogs with lower molecular weight (<400 Da) and reduced hydrogen bond donors.
- In vivo validation : Use rodent models to measure brain-to-plasma ratios via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
